molecular formula C7H14O3 B14574847 2-Ethyl-2-hydroxy-3-methylbutanoic acid CAS No. 61355-87-1

2-Ethyl-2-hydroxy-3-methylbutanoic acid

Cat. No.: B14574847
CAS No.: 61355-87-1
M. Wt: 146.18 g/mol
InChI Key: UIMWZOUSAYQHNN-UHFFFAOYSA-N
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Description

2-Ethyl-2-hydroxy-3-methylbutanoic acid is an organic compound with the molecular formula C7H14O3. It is a branched-chain carboxylic acid with a hydroxyl group attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-hydroxy-3-methylbutanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:

    Oxidation: The compound can be further oxidized to form ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Halides, esters.

Scientific Research Applications

2-Ethyl-2-hydroxy-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethyl-2-hydroxy-3-methylbutanoic acid exerts its effects involves interactions with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of different metabolites. The hydroxyl and carboxyl groups play crucial roles in these interactions, facilitating binding to active sites of enzymes and other proteins .

Comparison with Similar Compounds

2-Ethyl-2-hydroxy-3-methylbutanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

61355-87-1

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2-ethyl-2-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C7H14O3/c1-4-7(10,5(2)3)6(8)9/h5,10H,4H2,1-3H3,(H,8,9)

InChI Key

UIMWZOUSAYQHNN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)(C(=O)O)O

Origin of Product

United States

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